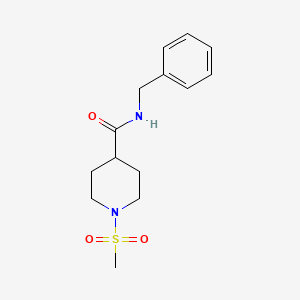

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O3S . It has a molecular weight of 296.385 Da .

Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .科学的研究の応用

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide derivatives. These compounds may exhibit inhibitory effects against bacteria, fungi, or other pathogens .

- Schiff Bases : The compound can serve as a precursor for synthesizing novel Schiff bases. These derivatives often possess diverse biological activities, including antimicrobial and antioxidant properties .

- Positive Allosteric Modulation (PAM) : By modifying the N-benzyl or N-ethyl moiety, researchers have investigated PAMs targeting specific receptors in the central nervous system (CNS). These compounds can enhance receptor function and potentially impact neurological disorders .

- CXCR4 Antagonists : N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide analogs have been studied as CXCR4 antagonists. CXCR4 plays a crucial role in immune responses and cancer metastasis. These ligands may have therapeutic implications in cancer treatment .

- Diverse Derivatives : Researchers have synthesized various N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide derivatives by modifying the benzyl or piperidine moieties. These compounds serve as building blocks for more complex organic molecules .

- Metabolic Stability : Investigating the metabolism of this compound provides insights into its stability and potential bioavailability. Understanding its metabolic pathways can guide drug design and optimization .

Medicinal Chemistry and Drug Development

Neuropharmacology and CNS Modulation

Chemical Biology and Receptor Ligands

Organic Synthesis and Building Blocks

Pharmacokinetics and Metabolism Studies

将来の方向性

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .

作用機序

Target of Action

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The primary target of this compound is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on the nervous system.

Mode of Action

The benzyl-piperidine group in N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide is often a necessary part for the successful inhibition of cholinesterase receptors . The acetylcholinesterase (AChE) enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

特性

IUPAC Name |

N-benzyl-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOFQNBZRLPFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)

![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)